![molecular formula C12H11NO3S B12896483 (4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B12896483.png)
(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one” is a chemical compound with an intriguing structure. Let’s break it down:
- The “(4Z)” indicates the geometry of the double bond, specifically a cis configuration.
- The compound contains a thioether group [(4-methoxyphenyl)sulfanylmethylidene], which contributes to its unique properties.
- The oxazolone ring (1,2-oxazol-5-one) adds further complexity.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the reaction of a thioether precursor with an appropriate oxazolone derivative. The thioether can be obtained from the corresponding aldehyde or ketone via a thioacetal formation. The oxazolone ring can be synthesized through cyclization reactions.
Reaction Conditions:- Thioether formation: Aldehyde or ketone reacts with a thiol (such as methanethiol) under acidic conditions.
- Oxazolone formation: Cyclization of an α-amino acid derivative with a carbonyl compound (e.g., an aldehyde or ketone) in the presence of a dehydrating agent (e.g., phosphorus pentoxide).
Industrial Production: While industrial-scale production methods may vary, the compound is typically synthesized in research laboratories due to its specialized applications.
Chemical Reactions Analysis
Reactivity:
Oxidation: The thioether moiety can undergo oxidation to form a sulfoxide or sulfone.
Reduction: Reduction of the oxazolone ring can yield a corresponding dihydro derivative.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., BF₃·Et₂O).
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Dihydro-oxazolone.
- Substitution: Various thioether-substituted compounds.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Potential drug candidates due to its unique structure.
Materials Science: As a building block for functional materials.
Bioorganic Chemistry: Investigating enzyme inhibition or receptor binding.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are no direct analogs, compounds with thioether and oxazolone motifs are worth comparing. Examples include:
- Thioether-containing drugs (e.g., omeprazole, a proton pump inhibitor).
- Oxazolone-based ligands in coordination chemistry.
Properties
Molecular Formula |
C12H11NO3S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3S/c1-8-11(12(14)16-13-8)7-17-10-5-3-9(15-2)4-6-10/h3-7H,1-2H3/b11-7- |
InChI Key |
NYABCMOHSCWMEP-XFFZJAGNSA-N |
Isomeric SMILES |
CC\1=NOC(=O)/C1=C\SC2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=NOC(=O)C1=CSC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12896404.png)
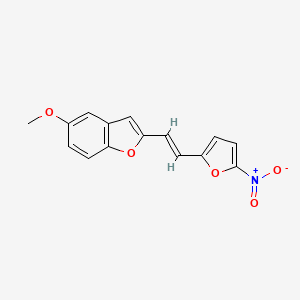

![2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol](/img/structure/B12896449.png)
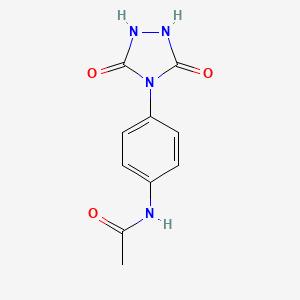
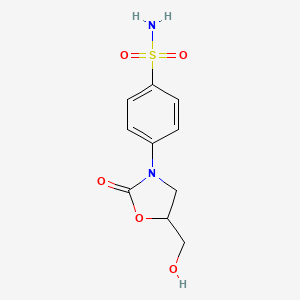
![1-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B12896478.png)
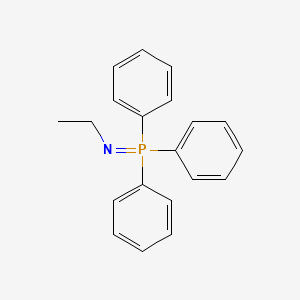


![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B12896505.png)
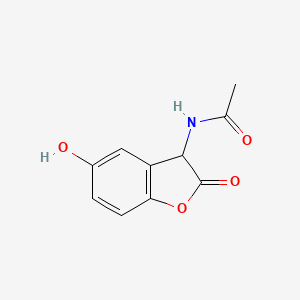
![2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate](/img/structure/B12896510.png)
![5-[(3-Nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole](/img/structure/B12896517.png)
